molecular formula C7H12O2 B6148141 3-propoxycyclobutan-1-one CAS No. 1541990-32-2

3-propoxycyclobutan-1-one

Cat. No.: B6148141
CAS No.: 1541990-32-2
M. Wt: 128.2
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Description

3-propoxycyclobutan-1-one is a cyclobutane derivative that has shown promising results in various scientific experiments due to its unique chemical structure. Cyclobutane derivatives are essential synthetic scaffolds that are widely employed in chemical, medicinal, and material science fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclobutane-containing compounds, including 3-propoxycyclobutan-1-one, can be achieved through various methods. One common approach is the [2+2] cycloaddition of two electron-rich olefins. This reaction typically requires harsh conditions, but an alternative method involves oxidizing one of the substrates to generate a radical cation, which is sufficiently reactive under milder conditions . Other methods include cyclopropanol ring expansions and ring enlargement of oxaspiropentanes .

Industrial Production Methods

Industrial production methods for cyclobutane derivatives often involve large-scale [2+2] cycloaddition reactions. These methods are optimized for high yield and purity, ensuring that the final product meets industrial standards. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-propoxycyclobutan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of α-hydroxycyclopropyl carbinols, which can further rearrange to form disubstituted cyclobutanones.

    Reduction: Reduction reactions can convert cyclobutanones to cyclobutanols.

    Substitution: Substitution reactions can introduce different functional groups into the cyclobutane ring.

Common Reagents and Conditions

    Oxidation: Common reagents include oxidizing agents like CAN (ceric ammonium nitrate) under an oxygen atmosphere.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted cyclobutanones and cyclobutanols, which can be further functionalized for specific applications.

Scientific Research Applications

3-propoxycyclobutan-1-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and synthetic methodologies.

    Biology: Cyclobutane derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the therapeutic potential of cyclobutane derivatives in drug development.

    Industry: These compounds are used in the development of new materials with unique properties, such as high strength and flexibility.

Mechanism of Action

The mechanism of action of 3-propoxycyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanone: A simpler cyclobutane derivative with similar reactivity but lacking the propoxy group.

    3-(Benzyloxy)cyclobutan-1-one: Another cyclobutane derivative with a benzyloxy group instead of a propoxy group.

Uniqueness

3-propoxycyclobutan-1-one is unique due to its propoxy group, which imparts distinct chemical properties and reactivity compared to other cyclobutane derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

1541990-32-2

Molecular Formula

C7H12O2

Molecular Weight

128.2

Purity

95

Origin of Product

United States

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